molecular formula C25H21Cl B15172712 1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene CAS No. 919342-02-2

1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene

Cat. No.: B15172712
CAS No.: 919342-02-2
M. Wt: 356.9 g/mol
InChI Key: QGNHTNDJGABYCD-UHFFFAOYSA-N
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Description

This compound features a complex molecular structure that includes a chlorophenyl group, a methylprop-1-en-1-yl group, and a phenyl-indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature, solvent, and catalyst concentration, and ensuring high yield and purity of the final product . The scalability of this method makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives .

Scientific Research Applications

1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methylprop-1-en-1-yl group, and a phenyl-indene core sets it apart from other similar compounds, making it a valuable subject for further research and development .

Properties

CAS No.

919342-02-2

Molecular Formula

C25H21Cl

Molecular Weight

356.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-2-methylprop-1-enyl]-3-phenyl-1H-indene

InChI

InChI=1S/C25H21Cl/c1-17(2)25(19-12-14-20(26)15-13-19)24-16-23(18-8-4-3-5-9-18)21-10-6-7-11-22(21)24/h3-16,24H,1-2H3

InChI Key

QGNHTNDJGABYCD-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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